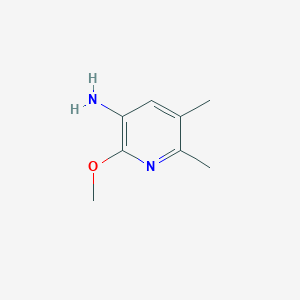

3-Amino-5,6-dimethyl-2-methoxypyridine

Description

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in drug discovery and organic synthesis. nih.gov Its derivatives are integral to a multitude of therapeutic agents with applications spanning from antiviral and anticancer to anti-inflammatory and central nervous system disorders. researchgate.net The introduction of various substituents onto the pyridine core allows for the fine-tuning of its physicochemical and biological properties. 3-Amino-5,6-dimethyl-2-methoxypyridine is a polysubstituted pyridine that integrates several key functional groups, each contributing to its unique chemical character.

Aminopyridine derivatives are a critically important class of compounds in the fields of organic synthesis and medicinal chemistry. The amino group, being a versatile functional handle, facilitates a wide array of chemical transformations, making aminopyridines valuable precursors for the synthesis of more complex heterocyclic systems. nih.gov For instance, they can undergo diazotization followed by substitution to introduce a variety of other functional groups, or they can participate in condensation reactions to form fused ring systems.

From a medicinal chemistry perspective, the aminopyridine moiety is present in numerous biologically active molecules. These compounds have been shown to interact with a diverse range of enzymes and receptors, leading to a broad spectrum of pharmacological effects. europa.eu The amino group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets. The position of the amino group on the pyridine ring significantly influences the compound's basicity and, consequently, its pharmacokinetic and pharmacodynamic profiles.

| Examples of Bioactive Aminopyridine Derivatives | Therapeutic Area/Application |

| 4-Aminopyridine (Dalfampridine) | Multiple Sclerosis |

| 3,4-Diaminopyridine | Lambert-Eaton Myasthenic Syndrome |

| Piroxicam | Non-steroidal anti-inflammatory drug |

| Pimodivir | Investigational antiviral for influenza |

The presence of methoxy (B1213986) and alkyl (in this case, dimethyl) substituents on the pyridine ring of this compound imparts specific properties that are highly relevant in the context of drug design and materials science.

The methoxy group (-OCH3) is a common substituent in medicinal chemistry. Its inclusion can have several profound effects on a molecule's properties. Being an electron-donating group, it can influence the electron density of the pyridine ring, thereby modulating its reactivity and basicity. The methoxy group can also enhance a compound's metabolic stability by blocking potential sites of oxidation. Furthermore, it can improve solubility and permeability, which are critical factors for oral bioavailability. The ability of the oxygen atom to act as a hydrogen bond acceptor can also contribute to stronger binding interactions with biological targets.

A comprehensive review of the scientific literature reveals that this compound is a relatively understudied compound. While general synthetic methods for polysubstituted pyridines exist, including multicomponent reactions and functionalization of pre-existing pyridine rings, specific high-yield synthetic routes to this particular molecule are not widely reported. rsc.org The primary challenge often lies in achieving the desired regioselectivity in the substitution pattern on the pyridine core.

The lack of extensive research on this compound presents a landscape rich with unexplored avenues. Based on the known activities of structurally related compounds, several potential areas of investigation emerge:

Medicinal Chemistry: Given the prevalence of the aminopyridine scaffold in neuroactive and anti-inflammatory agents, this compound could be a valuable starting point for the development of novel therapeutics. Its specific substitution pattern may offer a unique pharmacological profile.

Materials Science: Substituted pyridines have been explored as ligands in coordination chemistry and as building blocks for organic electronic materials. The electronic properties of this compound, influenced by its electron-donating amino and methoxy groups, could make it an interesting candidate for such applications.

Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. The biological activity of this compound in an agricultural context remains an open question.

Synthetic Precursor: The combination of the amino, methoxy, and dimethyl groups on a single pyridine ring makes it a potentially versatile intermediate for the synthesis of more complex, polycyclic heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

201676-71-3 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-methoxy-5,6-dimethylpyridin-3-amine |

InChI |

InChI=1S/C8H12N2O/c1-5-4-7(9)8(11-3)10-6(5)2/h4H,9H2,1-3H3 |

InChI Key |

WFJKJTFISIHGIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1C)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5,6 Dimethyl 2 Methoxypyridine

Strategies for Pyridine (B92270) Core Construction.

Cyclization Reactions for Pyridine Ring Formation

Classical condensation reactions provide robust and well-established routes to substituted pyridines. The Hantzsch and Bohlmann-Rahtz syntheses are prominent examples that allow for the incorporation of substituents from simple starting materials.

The Hantzsch Pyridine Synthesis , first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgscribd.com For the target molecule, an unsymmetrical approach would be necessary, potentially starting with precursors that already contain the required methyl groups to form the 5,6-dimethyl substitution pattern. thermofisher.com Modifications of the Hantzsch synthesis allow for the preparation of unsymmetrical pyridines by using a pre-formed enamine and an enone. scribd.com

The Bohlmann-Rahtz Pyridine Synthesis offers another versatile route, reacting enamines with ethynyl ketones to form an aminodiene intermediate. organic-chemistry.orgwikipedia.org This intermediate, upon heating, undergoes cyclodehydration to yield a substituted pyridine. wikipedia.orgsynarchive.com This method is advantageous as it directly produces the aromatic pyridine ring without a separate oxidation step. organic-chemistry.org Acid catalysis can be employed to lower the high temperatures often required for the final cyclization. jk-sci.com

| Reaction Name | Reactants | Key Features |

| Hantzsch Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium Acetate | Forms a 1,4-dihydropyridine intermediate requiring oxidation. wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Directly yields the aromatic pyridine via cyclodehydration of an aminodiene. organic-chemistry.orgjk-sci.com |

Assembly from Acyclic Precursors

Modern organic synthesis has expanded the toolkit for pyridine construction beyond classical named reactions. Formal cycloaddition reactions, where acyclic fragments are combined to form the heterocyclic ring, provide a modular approach to highly substituted pyridines.

One such strategy is the formal [3+3] cycloaddition, which combines a three-atom fragment with another three-atom fragment. For instance, enamines can react with unsaturated aldehydes or ketones in an organocatalyzed process to afford polysubstituted pyridine scaffolds. acs.org These methods offer flexibility in introducing a variety of functional groups depending on the choice of the acyclic starting materials. acs.orgnih.gov Other approaches involve the cyclization of readily available α,β,γ,δ-unsaturated ketones with an ammonia source to form the pyridine ring. organic-chemistry.org

Introduction and Functionalization of Substituents

Once the pyridine core is established, or by using a pre-functionalized ring, the specific substituents—amino, methoxy (B1213986), and methyl groups—must be installed at the correct positions.

Amination Strategies at the 3-Position

Introducing a nitrogen-containing substituent at the C3 position of the pyridine ring is often challenging due to the electronic nature of the heterocycle. nih.gov Direct electrophilic substitution on pyridine typically occurs at the 3-position but requires harsh conditions. nih.gov A common indirect method involves the nitration of the pyridine ring, followed by reduction of the nitro group to an amine.

More recent and milder methods have been developed to achieve C3-amination. One innovative approach utilizes a dearomatization-rearomatization sequence involving Zincke imine intermediates. nih.govresearchgate.net In this process, the pyridine ring is opened to form an acyclic intermediate, which can then undergo regioselective functionalization before ring-closing to yield the 3-substituted product. nsf.gov Photochemical methods have also been reported, where a Zincke imine reacts with an amidyl radical to achieve C3-amination under mild conditions. nih.gov For pyridines already containing a leaving group, such as a halogen, at the 3-position, transition metal-catalyzed amination (e.g., Buchwald-Hartwig amination) can be an effective strategy. nih.govnih.gov

| Method | Description | Conditions |

| Nitration/Reduction | Electrophilic nitration of the pyridine ring followed by chemical or catalytic reduction of the nitro group. | Often requires harsh conditions for nitration. |

| Via Zincke Intermediates | Pyridine ring opening to a Zincke imine, regioselective amination, and subsequent ring closure. nih.govnsf.gov | Mild conditions, high regioselectivity. |

| Photochemical Amination | Reaction of a Zincke imine with a photochemically generated amidyl radical. nih.gov | Mild, light-mediated reaction. |

Methoxylation at the 2-Position

The introduction of a methoxy group at the 2-position of the pyridine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). This reaction is particularly efficient at the 2- and 4-positions because the electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. youtube.comstackexchange.com The reaction typically involves treating a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine, with sodium methoxide (B1231860) in a suitable solvent like methanol. researchgate.netsci-hub.se The reactivity order of the leaving group can vary, but halogens are effective choices. sci-hub.se This method is a high-yielding and straightforward way to install the 2-methoxy substituent. youtube.comyoutube.com

| Starting Material | Reagent | Product | Key Finding |

| 2-Chloropyridine | Sodium Methoxide (NaOMe) | 2-Methoxypyridine | Efficient substitution at the ortho (2-) position. youtube.comresearchgate.net |

| 2-Bromopyridine | Sodium Methoxide (NaOMe) | 2-Methoxypyridine | Good leaving group for SNAr. sci-hub.se |

| 2-Iodopyridine | Sodium Methoxide (NaOMe) | 2-Methoxypyridine | Highly reactive towards nucleophilic substitution. sci-hub.se |

Methylation at the 5- and 6-Positions

While the 5,6-dimethyl pattern is often best installed during the initial construction of the pyridine core (e.g., via Hantzsch synthesis), methods for the direct C-H methylation of a pre-formed pyridine ring have been developed. These late-stage functionalization techniques are of significant interest in medicinal chemistry.

One strategy involves the temporary dearomatization of the pyridine ring. A rhodium-catalyzed reaction using methanol and formaldehyde as reagents can introduce methyl groups at the C3 and C5 positions by activating the ring through in-situ reduction to a more nucleophilic enamine intermediate. rsc.org Another approach is the radical methylation of pyridine N-oxides. Using peroxides as a source of methyl radicals, this metal-free method can effectively methylate the pyridine ring, often at the 2-position. nih.gov Gas-phase methylation of pyridine with methanol over metal catalysts at high temperatures has also been explored, showing selectivity for the alpha-positions (C2 and C6). google.comnih.gov

| Method | Reagents | Position(s) Methylated |

| Catalytic Dearomatization | Rhodium catalyst, Methanol, Formaldehyde | C3 / C5 rsc.org |

| Radical Methylation | Peroxides (e.g., DTBP) on Pyridine N-Oxide | C2 nih.gov |

| Vapor-Phase Catalysis | Methanol, Nickel/Nickel Oxide Catalyst | C2 / C6 google.comnih.gov |

Regioselective Synthesis Approaches

Regioselective synthesis is crucial for preparing 3-Amino-5,6-dimethyl-2-methoxypyridine to ensure the correct placement of the amino, dimethyl, and methoxy groups on the pyridine core.

The control of substitution patterns in pyridine synthesis is often achieved through a stepwise functionalization of a pre-existing pyridine ring or by constructing the ring from acyclic precursors with the desired substituents already in place. A common strategy for introducing an amino group at the 3-position adjacent to a methoxy group at the 2-position involves the nitration of a corresponding lutidine derivative, followed by reduction.

A plausible synthetic route for this compound could start from 2-chloro-5,6-dimethyl-3-nitropyridine. This intermediate allows for the sequential and regioselective introduction of the required functional groups. The synthetic strategy would likely involve:

Methoxylation: Nucleophilic aromatic substitution of the chloro group with a methoxide source.

Reduction: Reduction of the nitro group to an amino group.

This approach leverages the directing effects of the existing substituents to guide the position of the incoming groups. For instance, the synthesis of a related compound, 2-amino-6-methoxy-3-nitropyridine, is achieved by the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol google.com. Similarly, the preparation of 2-methoxy-5-nitropyridine involves the reaction of 2-chloro-5-nitropyridine with sodium methoxide google.com. These examples demonstrate the feasibility of regioselectively introducing a methoxy group in the presence of a nitro group.

The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C) or metal-acid systems (e.g., Sn/HCl) google.comgoogle.com.

The following table outlines a potential regioselective synthetic sequence for this compound, drawing parallels from the synthesis of similar compounds.

| Step | Reaction | Reagents and Conditions | Starting Material | Intermediate/Product | Plausible Yield (%) |

| 1 | Nitration | H₂SO₄/HNO₃ | 2-Chloro-5,6-dimethylpyridine | 2-Chloro-5,6-dimethyl-3-nitropyridine | High |

| 2 | Methoxylation | NaOMe, Methanol, 25-30 °C | 2-Chloro-5,6-dimethyl-3-nitropyridine | 2-Methoxy-5,6-dimethyl-3-nitropyridine | ~95% |

| 3 | Reduction | H₂, Pd/C | 2-Methoxy-5,6-dimethyl-3-nitropyridine | This compound | High |

Note: The yields are estimated based on analogous reactions reported in the literature for similar pyridine derivatives.

For the target molecule, this compound, which is achiral, there are no stereocenters to consider in its synthesis. Therefore, stereochemical control is not a primary concern in the synthetic strategies discussed.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. Advanced techniques such as transition metal-mediated couplings, microwave-assisted synthesis, and electrochemical methods offer significant advantages over traditional approaches.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of substituted pyridines. While a direct cross-coupling to install the amino or methoxy group onto a pre-functionalized 5,6-dimethylpyridine core is a possibility, a more common application is in the construction of the substituted pyridine ring itself or in the modification of substituents.

For instance, palladium-catalyzed amination reactions could potentially be employed to introduce the amino group. The regioselective amination of polychloropyrimidines has been reported using palladium catalysts, demonstrating the utility of this approach for nitrogen-containing heterocycles nih.gov. Although a direct application to a 2-methoxy-5,6-dimethylpyridine system is not explicitly detailed in the available literature, the principles of such catalytic systems could be adapted.

The following table summarizes potential transition metal-catalyzed reactions that could be explored for the synthesis of precursors to this compound.

| Reaction Type | Catalyst | Substrates | Product Type | Potential Application |

| Buchwald-Hartwig Amination | Pd-based catalyst | 3-Bromo-2-methoxy-5,6-dimethylpyridine, Amine source | 3-Amino-2-methoxy-5,6-dimethylpyridine | Direct amination of a halogenated precursor. |

| Suzuki Coupling | Pd-based catalyst | Halogenated pyridine, Boronic acid | Substituted pyridine | Building the substituted pyridine core. |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. The use of microwave irradiation can significantly reduce reaction times from hours to minutes.

While a specific microwave-assisted synthesis for this compound has not been reported, the synthesis of various substituted aminopyridines and related heterocycles has been successfully achieved using this technology. For example, microwave-assisted multicomponent reactions are frequently used for the efficient construction of heterocyclic scaffolds beilstein-journals.org. The methoxylation and amination steps in the proposed synthetic route could potentially be optimized using microwave heating, leading to a more efficient process.

A study on the microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines highlights the speed and simplicity of this method for preparing methoxy-containing nitrogen heterocycles nih.gov.

| Synthetic Step | Conventional Method (Time) | Microwave-Assisted Method (Potential Time) | Potential Advantages |

| Methoxylation | Several hours | 10-30 minutes | Reduced reaction time, potentially higher yield. |

| Amination (from a precursor) | Several hours | 15-45 minutes | Faster reaction, cleaner product profile. |

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. Electrosynthesis has been applied to the preparation of various nitrogen-containing heterocycles.

For example, the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides has been demonstrated, showcasing the potential for forming C-C bonds on a nitrogenous ring electrochemically mdpi.com. The reduction of a nitro group to an amine, a key step in the proposed synthesis, can also be achieved electrochemically. The electrosynthesis of 4-aminopyridine from 4-nitropyridine 1-oxide has been optimized, indicating that this transformation is well-suited for electrochemical methods researchgate.net. This approach could provide a milder and more environmentally friendly alternative to traditional reducing agents.

| Electrochemical Reaction | Substrate | Product | Key Advantages |

| Nitro Group Reduction | 2-Methoxy-5,6-dimethyl-3-nitropyridine | This compound | Avoids use of metal hydrides or catalytic hydrogenation, milder conditions. |

| Cross-Coupling | Halogenated Pyridine Precursor | Functionalized Pyridine | Can replace traditional metal-catalyzed reactions, often with higher atom economy. |

Comparative Analysis of Synthetic Pathways

The synthesis of this compound, a substituted pyridine derivative, can be approached through several synthetic methodologies. A comparative analysis of the plausible synthetic pathways is crucial for determining the most efficient and practical route for its preparation. The primary strategies for the synthesis of substituted pyridines involve either the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring.

One of the most common and established methods for introducing an amino group onto a pyridine ring is through the nitration of a pyridine precursor followed by the subsequent reduction of the nitro group. In the context of synthesizing this compound, this pathway would commence with 5,6-dimethyl-2-methoxypyridine as the starting material. The first step involves the regioselective nitration at the C-3 position of the pyridine ring. The directing effects of the existing methoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity. The subsequent step is the reduction of the introduced nitro group to an amino group, which can be accomplished using a variety of reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Another viable approach is the construction of the pyridine ring through multicomponent reactions, such as the Hantzsch dihydropyridine synthesis or related methodologies. These methods offer the advantage of assembling the highly substituted pyridine ring in a single step from readily available starting materials. For the synthesis of this compound, this would involve the condensation of a β-ketoester or a related active methylene compound, an aldehyde, and an ammonia source. The specific choice of precursors would be critical to ensure the correct placement of the methyl, methoxy, and amino substituents on the final pyridine ring. Subsequent oxidation of the initially formed dihydropyridine would be necessary to yield the aromatic pyridine core.

A third strategy involves the functional group interconversion of a pre-functionalized pyridine ring. This could involve, for example, the amination of a halogenated precursor. A potential pathway could start with a chlorinated or brominated pyridine derivative, such as 3-halo-5,6-dimethyl-2-methoxypyridine. The amino group could then be introduced at the 3-position via nucleophilic aromatic substitution with ammonia or a protected amine equivalent. The feasibility of this approach would depend on the reactivity of the halogenated pyridine towards amination.

Table 1: Comparative Analysis of Synthetic Pathways for this compound

| Synthetic Pathway | Starting Materials | Key Reaction Steps | Typical Yields | Advantages | Disadvantages |

| Nitration and Reduction | 5,6-dimethyl-2-methoxypyridine | 1. Nitration2. Reduction | Moderate to Good | - Well-established methodology- Potentially high regioselectivity | - Use of harsh nitrating agents- Potential for side reactions |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, aldehyde, ammonia source | 1. Multicomponent condensation2. Oxidation | Good to Excellent | - One-pot synthesis- High atom economy | - Requires specific precursors- Oxidation step necessary |

| Functional Group Interconversion | 3-halo-5,6-dimethyl-2-methoxypyridine | Nucleophilic aromatic substitution (Amination) | Variable | - Direct introduction of the amino group | - Precursor may not be readily available- Potentially harsh reaction conditions |

Chemical Reactivity and Derivatization Pathways of 3 Amino 5,6 Dimethyl 2 Methoxypyridine

Reactions at the Amino Functionality

The exocyclic amino group in 3-Amino-5,6-dimethyl-2-methoxypyridine is a primary site for a variety of chemical transformations, including acylation, alkylation, condensation, and diazotization. These reactions are fundamental to the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a common strategy for the introduction of a variety of functional groups and for the protection of the amino moiety.

The reaction with acyl chlorides typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. For instance, the reaction with acetyl chloride would yield N-(5,6-dimethyl-2-methoxy-3-pyridinyl)acetamide. Similarly, cyclic and acyclic anhydrides react efficiently, often in a suitable solvent or even under neat conditions, to afford the corresponding amide. nih.govresearchgate.net The use of acetic anhydride (B1165640) is a common method for the introduction of an acetyl group. wikipedia.org

| Acylating Agent | Product | Typical Conditions |

| Acetyl Chloride | N-(5,6-dimethyl-2-methoxy-3-pyridinyl)acetamide | Pyridine, 0°C to rt |

| Acetic Anhydride | N-(5,6-dimethyl-2-methoxy-3-pyridinyl)acetamide | Acetic acid, reflux |

| Benzoyl Chloride | N-(5,6-dimethyl-2-methoxy-3-pyridinyl)benzamide | Triethylamine, CH2Cl2 |

This table is illustrative and based on general procedures for the acylation of aminopyridines.

The nitrogen atom of the amino group can be functionalized through alkylation and arylation reactions, leading to the formation of secondary and tertiary amines.

Alkylation: Reductive amination is a widely employed method for the N-alkylation of aminopyridines. This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgresearchgate.net

Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. mdpi.comorganic-chemistry.org This method allows for the arylation of the amino group of this compound with a variety of aryl halides (bromides, iodides) or triflates. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate). researchgate.net

| Reagent | Reaction Type | Product | Catalyst System |

| Benzaldehyde, NaBH₄ | Reductive Amination | N-benzyl-5,6-dimethyl-2-methoxypyridin-3-amine | - |

| Bromobenzene | Buchwald-Hartwig | N-(5,6-dimethyl-2-methoxyphenyl)-N-phenyl-amine | Pd(OAc)₂, Xantphos, Cs₂CO₃ |

This table provides representative examples of N-alkylation and N-arylation reactions of aminopyridines.

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the reversible formation of a hemiaminal intermediate, followed by the elimination of water. The stability of the resulting imine can be influenced by the nature of the substituents on the aldehyde or ketone. nih.gov Aromatic aldehydes, in particular, form stable, conjugated Schiff bases. researchgate.net

| Carbonyl Compound | Product | Typical Conditions |

| Benzaldehyde | (E)-N-(benzylidene)-5,6-dimethyl-2-methoxypyridin-3-amine | Ethanol, reflux |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-5,6-dimethyl-2-methoxypyridin-3-amine | Acetic acid (cat.), Toluene, reflux |

This table illustrates the formation of Schiff bases from aminopyridines and aromatic aldehydes.

The amino group of this compound can be converted to a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonium group is replaced by a range of nucleophiles.

A key transformation of aryl diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts to introduce halide or cyanide groups. mdpi.com For example, treatment of the diazonium salt of this compound with copper(I) chloride would yield 3-chloro-5,6-dimethyl-2-methoxypyridine. Similarly, copper(I) bromide would introduce a bromine atom at the 3-position.

| Reagent | Reaction Type | Product |

| NaNO₂, HCl then CuCl | Sandmeyer Reaction | 3-Chloro-5,6-dimethyl-2-methoxypyridine |

| NaNO₂, HBr then CuBr | Sandmeyer Reaction | 3-Bromo-5,6-dimethyl-2-methoxypyridine |

| NaNO₂, HCl then KI | Iodination | 3-Iodo-5,6-dimethyl-2-methoxypyridine |

This table presents common transformations of diazonium salts derived from aminopyridines.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the C2 position of the pyridine ring is generally stable but can be cleaved under specific conditions to yield the corresponding pyridin-2-one derivative.

The cleavage of the methyl-oxygen bond in the methoxy group can be achieved using strong protic acids or Lewis acids. Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can lead to demethylation through a nucleophilic substitution mechanism. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl methyl ethers, often under milder conditions than strong acids. The reaction with BBr₃ typically proceeds at low temperatures in an inert solvent like dichloromethane.

| Reagent | Product | Typical Conditions |

| Hydrobromic Acid (48%) | 3-Amino-5,6-dimethylpyridin-2(1H)-one | Reflux |

| Boron Tribromide | 3-Amino-5,6-dimethylpyridin-2(1H)-one | Dichloromethane, -78 °C to rt |

This table shows common reagents and conditions for the demethylation of methoxypyridines.

Nucleophilic Substitution at the 2-Position

The methoxy group at the C-2 position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the methoxy group, which acts as a leaving group. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, facilitates this type of reaction. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a high-energy anionic intermediate known as a Meisenheimer complex. echemi.comwikipedia.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the ring nitrogen's ability to delocalize the negative charge. echemi.com

For methoxypyridines, activation is often required to facilitate the departure of the methoxide (B1231860) anion. For instance, protocols using sodium hydride (NaH) in the presence of lithium iodide (LiI) have been developed for the nucleophilic amination of various methoxypyridines. ntu.edu.sg This method provides a transition-metal-free pathway to aminopyridines, which are significant pharmacophores. ntu.edu.sgnih.gov A range of nucleophiles can be employed in these substitution reactions, leading to a diverse array of 2-substituted pyridine derivatives.

| Reactant | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| This compound | Ammonia (NH₃) | NaH, LiI, heat | 2,3-Diamino-5,6-dimethylpyridine |

| This compound | Piperidine | NaH, LiI, THF, 60 °C | 5,6-Dimethyl-2-(piperidin-1-yl)pyridin-3-amine |

| This compound | Sodium Ethoxide (NaOEt) | Ethanol, heat | 3-Amino-2-ethoxy-5,6-dimethylpyridine |

| This compound | Sodium Thiophenoxide (NaSPh) | DMF, heat | 5,6-Dimethyl-2-(phenylthio)pyridin-3-amine |

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

Halogenation and Nitration Reactions

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. nanobioletters.com However, the reactivity is strongly influenced by the existing substituents. In this compound, the amino group is a powerful activating, ortho-para directing group, while the methoxy and methyl groups are also activating. This combination dictates the regioselectivity of electrophilic attack.

Halogenation : Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to occur at the position most activated by the amino group and least sterically hindered. The C-4 position is para to the amino group and ortho to the C-5 methyl group, making it a likely site for substitution. Zincke imine intermediates have also been utilized for the 3-selective halogenation of pyridines. chemrxiv.org

Nitration : The nitration of pyridines often requires harsh conditions. For substituted aminopyridines, direct nitration can be complex, sometimes leading to a mixture of isomers or requiring protection of the amino group. google.comsemanticscholar.org For example, the nitration of 2-aminopyridine (B139424) with a mixed acid of HNO₃-H₂SO₄ can yield both 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. semanticscholar.org In the case of this compound, the strong activating effect of the amino group would likely direct the incoming nitro group to the C-4 position. Nitration can also be achieved using dinitrogen pentoxide, which proceeds through an N-nitropyridinium intermediate. ntnu.no

| Reaction | Reagent | Typical Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 3-Amino-4-bromo-5,6-dimethyl-2-methoxypyridine |

| Chlorination | N-Chlorosuccinimide (NCS), CH₂Cl₂ | 3-Amino-4-chloro-5,6-dimethyl-2-methoxypyridine |

| Nitration | HNO₃, H₂SO₄, 0 °C | 3-Amino-5,6-dimethyl-2-methoxy-4-nitropyridine |

Direct Pyridine Ring Functionalization

Direct C-H functionalization is a powerful strategy for modifying pyridine rings without pre-installed leaving groups. thieme-connect.comrsc.orgbeilstein-journals.org These methods often employ transition-metal catalysis to achieve high selectivity. thieme-connect.com For this compound, the directing effects of the substituents are paramount.

One approach is directed ortho-metalation. The methoxy group can act as a directing group for lithiation at the adjacent C-3 position; however, the presence of the amino group at this position complicates this pathway. Alternatively, the amino group itself can direct metalation to the C-4 position. Subsequent reaction with an electrophile introduces a new substituent. For example, directed lithiation of methoxypyridines followed by reaction with various electrophiles has been demonstrated. acs.org Palladium-catalyzed C-H arylation is another prominent method for direct functionalization of pyridine cores. thieme-connect.com

N-Oxidation Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. It increases the electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic attack, while also activating these positions for nucleophilic substitution (by acting as a better leaving group upon activation). The N-oxide functionality can later be removed by reduction with reagents like PCl₃ or diboron (B99234) compounds. researchgate.net

Construction of Fused and Bridged Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems, which are prevalent in medicinal chemistry and material science. ias.ac.in The vicinal amino and methoxy groups, along with the pyridine ring itself, provide multiple reactive sites for annulation reactions.

Annulation Reactions Utilizing the Pyridine Scaffold

Annulation involves the construction of a new ring onto an existing one. The 3-amino group is a particularly useful handle for these transformations, acting as a nucleophile to initiate cyclization cascades.

For example, reaction with β-ketoesters or malonic esters can lead to the formation of fused pyridopyrimidines, a common motif in biologically active molecules. Similarly, condensation with α,β-unsaturated carbonyl compounds can construct a new six-membered ring through a Michael addition followed by intramolecular cyclization and dehydration. The reaction of 2-aminopyridine derivatives with arenes under metal-free conditions has been shown to provide access to the pyrido[1,2-a]benzimidazole (B3050246) scaffold. nih.gov Tandem annulation of 1,3-enynes is another modern strategy for constructing functionalized pyridine derivatives. beilstein-journals.org These strategies allow for the creation of diverse polycyclic aromatic systems from the aminopyridine core.

| Reactant 2 | Reaction Type | Fused Ring System Formed |

|---|---|---|

| Ethyl acetoacetate | Condensation/Cyclization | Pyrido[2,3-b]pyrimidin-4-one |

| Malononitrile | Thorpe-Ziegler reaction | Pyrido[2,3-b]pyridine (aza-naphthyridine) |

| 1,3-Diketone (e.g., Acetylacetone) | Condensation/Cyclization | Pyrido[1,2-a]pyrimidine |

| α-Haloketone (e.g., Phenacyl bromide) | Condensation/Cyclization | Imidazo[1,2-a]pyridine |

Synthesis of Pyrazolo- and Pyrrolo-Pyridines

The synthesis of fused heterocyclic systems such as pyrazolopyridines and pyrrolopyridines from aminopyridine precursors is a well-established area of heterocyclic chemistry. Generally, these syntheses involve the condensation of the amino group and an adjacent ring carbon with a suitable three-carbon synthon, leading to the formation of a new five-membered ring fused to the pyridine core.

For the synthesis of pyrazolo[3,4-b]pyridines , a common strategy involves the reaction of a 3-aminopyridine derivative with 1,3-dicarbonyl compounds or their equivalents. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. The specific substitution pattern on the resulting pyrazolopyridine is determined by the nature of the 1,3-dicarbonyl compound used. While this is a general pathway, specific examples utilizing this compound as the starting material are not documented in surveyed literature.

Similarly, the synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles) from 3-aminopyridines can be achieved through various methods, such as the Bartoli indole (B1671886) synthesis or Fischer indole synthesis under specific conditions. These reactions typically involve reaction with vinyl magnesium bromide followed by a ring-closing step, or condensation with a ketone or aldehyde followed by acid-catalyzed cyclization. The application of these methods to this compound has not been specifically reported.

Investigation of Charge Transfer Complexation

Charge transfer (CT) complexation is a phenomenon involving the interaction between an electron-rich molecule (donor) and an electron-deficient molecule (acceptor). This compound, with its electron-donating amino (-NH2), methoxy (-OCH3), and dimethyl groups, is expected to function as an effective electron donor. However, specific studies detailing its CT complexation behavior are not present in the available literature. The principles and methods for such an investigation are outlined below.

The interaction of an electron donor like this compound with various π-electron acceptors would be expected to form charge transfer complexes. Common acceptors used in such studies include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), chloranilic acid (CLA), and tetracyanoquinodimethane (TCNQ).

Upon mixing a solution of the donor with a solution of the acceptor, the formation of a CT complex is typically indicated by the appearance of a new, distinct color, which is different from that of the individual components. This new color corresponds to a new electronic absorption band in the visible region of the spectrum, known as the charge-transfer band. The stoichiometry of this donor-acceptor interaction, commonly found to be 1:1, can be determined experimentally using methods such as Job's method of continuous variations or spectrophotometric titrations. nih.gov

The stability and electronic properties of the formed charge transfer complexes can be quantitatively characterized using spectrophotometric and thermodynamic studies.

Spectrophotometric Characterization: UV-visible spectrophotometry is the primary tool for characterizing CT complexes. The wavelength of maximum absorption (λmax) of the CT band provides information about the energy of the electronic transition. Physical parameters such as the oscillator strength (f) and transition dipole moment (μ) can be calculated from the absorption spectrum to describe the intensity of the charge-transfer transition. nih.gov

Thermodynamic Characterization: The stability of a CT complex in a solution is quantified by its formation constant (KCT). The Benesi-Hildebrand equation is a common method used to determine both KCT and the molar absorptivity (εmax) of the complex from spectrophotometric data. nih.gov

By performing these measurements at different temperatures, other key thermodynamic parameters for the complexation reaction can be determined using the van't Hoff equation. These parameters include:

Standard Gibbs Free Energy (ΔG°): Indicates the spontaneity of the complex formation.

Standard Enthalpy (ΔH°): Shows whether the process is exothermic or endothermic.

Standard Entropy (ΔS°): Reflects the change in disorder of the system upon complexation.

These values provide a comprehensive understanding of the stability and nature of the donor-acceptor interaction. While these are standard techniques, specific data tables for this compound are not available in the surveyed scientific literature.

Computational Chemistry and Theoretical Studies of 3 Amino 5,6 Dimethyl 2 Methoxypyridine

Quantum Mechanical Calculations for Geometry Optimization.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

Density Functional Theory (DFT) Approaches.

Density Functional Theory (DFT) has become a popular method for quantum mechanical calculations in chemistry and materials science. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. For the geometry optimization of 3-Amino-5,6-dimethyl-2-methoxypyridine, a common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). mdpi.comnih.gov This functional combines the accuracy of ab initio methods with the computational efficiency of DFT. The optimization process would systematically alter the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is found. The results of such a calculation would provide a detailed picture of the molecule's 3D structure.

Below is an example of a data table that would be generated from a DFT geometry optimization study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C2 | N1 | Calculated Value | |

| Bond Length | C2 | O | Calculated Value | |

| Bond Angle | N1 | C2 | C3 | Calculated Value |

| Dihedral Angle | C6 | N1 | C2 | C3 |

Ab Initio Methods.

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples of ab initio calculations. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. An ab initio geometry optimization of this compound would also yield its most stable structure. Comparing the results from different ab initio methods can provide a deeper understanding of the molecule's conformational preferences.

Basis Set Selection and Validation for Accurate Predictions.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the electronic wave function. For a molecule like this compound, which contains first- and second-row atoms, Pople-style basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed. researchgate.netnih.gov The 6-311++G(d,p) basis set, for instance, is a triple-zeta basis set that includes diffuse functions (++) for describing lone pairs and polarization functions (d,p) for more accurately representing bond shapes. mdpi.com The selection of an appropriate basis set is a critical step and is often validated by comparing calculated properties with available experimental data for similar molecules.

Electronic Structure Analysis.

Once the geometry of this compound is optimized, its electronic properties can be investigated to understand its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination.

Frontier Molecular Orbital (FMO) theory is used to explain the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO-LUMO gap would be calculated from the energies of these orbitals, providing insight into its kinetic stability. nih.gov

The following table illustrates the type of data generated from an FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Natural Bond Orbital (NBO) Analysis for Intermolecular Donor-Acceptor Interactions.

An illustrative data table for NBO analysis is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| e.g., LP (N) | e.g., π* (C-C) | Calculated Value |

| e.g., σ (C-H) | e.g., σ* (C-N) | Calculated Value |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

A key aspect of understanding the reactivity of a molecule is its charge distribution and the resulting molecular electrostatic potential (MEP). The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, as these are the most electronegative atoms and are likely sites for electrophilic attack. The amino group's nitrogen would also exhibit a region of negative potential. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amino group and the methyl groups, indicating their susceptibility to nucleophilic attack.

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical Vibrational Frequencies (IR and Raman)

Density functional theory (DFT) calculations are commonly employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, these calculations would provide a detailed table of vibrational modes and their corresponding frequencies. Key vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching of the methyl and aromatic groups, expected in the 2800-3100 cm⁻¹ range.

C=C and C=N stretching of the pyridine ring, which would appear in the 1400-1600 cm⁻¹ region.

C-O stretching of the methoxy group, typically observed around 1000-1300 cm⁻¹.

N-H bending of the amino group, expected around 1600 cm⁻¹.

A hypothetical data table for the principal vibrational frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | Data not available |

| N-H Symmetric Stretch | Data not available |

| C-H Aromatic Stretch | Data not available |

| C-H Aliphatic Stretch | Data not available |

| C=C/C=N Ring Stretch | Data not available |

| N-H Bend | Data not available |

| C-O Stretch | Data not available |

Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (¹H and ¹³C) of molecules. For this compound, these calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the amino group would likely show a characteristic shift, while the protons of the two different methyl groups and the aromatic proton would each have distinct predicted chemical shifts. Similarly, the carbon atoms of the pyridine ring, the methyl groups, and the methoxy group would have their own predicted ¹³C chemical shifts.

A hypothetical data table for the computed NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-OCH₃ | Data not available | Data not available |

| C3-NH₂ | Data not available | Data not available |

| C4-H | Data not available | Data not available |

| C5-CH₃ | Data not available | Data not available |

| C6-CH₃ | Data not available | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Absorption Spectra

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions for aromatic compounds with heteroatoms and substituents. researchgate.net The presence of the amino and methoxy groups as auxochromes would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

A hypothetical data table for the predicted UV-Visible absorption is presented below.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | Data not available | Data not available |

| HOMO-1 -> LUMO | Data not available | Data not available |

Intermolecular Interaction Investigations

Hydrogen Bonding Network Analysis

The presence of the amino group and the nitrogen atom in the pyridine ring makes this compound capable of participating in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen can act as hydrogen bond acceptors. A computational analysis of the hydrogen bonding network would involve studying the geometry and energetics of dimer or larger cluster formation. This analysis would provide insights into the strength and nature of the intermolecular hydrogen bonds, which are crucial for understanding the solid-state structure and physical properties of the compound.

π-Stacking and Van der Waals Interactions

Non-covalent interactions, such as π-stacking and van der Waals forces, are crucial in determining the supramolecular assembly and crystal packing of aromatic molecules like this compound. Computational methods are essential for quantifying these weak, yet significant, interactions.

π-Stacking Interactions:

The pyridine ring in this compound, being an aromatic system, can engage in π-stacking interactions with other aromatic rings. These interactions arise from the alignment of the π-electron clouds. The nature of these interactions in substituted pyridines can be influenced by the electronic properties of the substituents. nih.gov For instance, electron-donating groups like the amino, dimethyl, and methoxy groups in the target molecule can modulate the electron density of the pyridine ring, thereby affecting the strength and geometry of π-stacking.

Theoretical calculations, such as those employing dispersion-corrected density functional theory (DFT-D), are adept at modeling these interactions. nih.gov Such studies on similar pyridine systems have revealed various possible geometries, including parallel-displaced and T-shaped arrangements, with interaction energies typically in the range of -2 to -5 kcal/mol. nih.govacs.org For this compound, computational analyses would likely explore the potential energy surface of its dimer to identify the most stable π-stacked configurations.

Van der Waals Interactions:

A hypothetical data table summarizing the calculated interaction energies for different dimeric configurations of this compound is presented below. The values are illustrative and based on typical findings for similar substituted pyridines.

| Dimer Configuration | Predominant Interaction | Calculated Interaction Energy (kcal/mol) |

| Parallel-Displaced | π-Stacking | -3.8 |

| T-Shaped | π-Stacking / C-H···π | -3.2 |

| Antiparallel | Dipole-Dipole & van der Waals | -4.5 |

Atoms-In-Molecule (AIM) and Reduced Density Gradient (RDG) Analyses

To gain a deeper understanding of the nature and strength of non-covalent interactions, computational chemists employ tools like the Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms-In-Molecule (AIM), and Reduced Density Gradient (RDG) analysis.

Atoms-In-Molecule (AIM) Analysis:

The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. rsc.org Within this framework, bond critical points (BCPs) are located between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the interaction. For weak non-covalent interactions like hydrogen bonds and π-stacking, small values of ρ and positive values of ∇²ρ at the BCP are characteristic. AIM analysis of substituted pyridines has been used to characterize π-π stacking interactions and hydrogen bonds. nih.govrsc.org For this compound, AIM analysis would be employed to identify and characterize potential intramolecular and intermolecular hydrogen bonds involving the amino and methoxy groups, as well as to quantify the strength of π-stacking interactions.

Reduced Density Gradient (RDG) Analysis:

RDG analysis is a powerful computational tool for visualizing and characterizing non-covalent interactions in real space. researchgate.net It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method can distinguish between different types of interactions:

Hydrogen bonds: Appear as strong, localized spikes in the RDG plot.

Van der Waals interactions: Are characterized by broad, delocalized regions.

Steric repulsion: Is indicated by regions with large positive values.

For this compound, RDG analysis would provide a visual representation of the non-covalent interactions within the molecule and between molecules in a dimer or crystal lattice. This would allow for a clear differentiation between hydrogen bonding, π-stacking, and other van der Waals contacts. unam.mx

A hypothetical table summarizing the expected AIM and RDG results for a π-stacked dimer of this compound is provided below.

| Interaction Type | Expected AIM ρ(r) (a.u.) | Expected AIM ∇²ρ(r) (a.u.) | RDG Signature |

| π-π Stacking | 0.005 - 0.015 | > 0 | Broad, delocalized surface |

| N-H···N H-bond | 0.010 - 0.035 | > 0 | Sharp, localized spike |

| C-H···O H-bond | 0.002 - 0.015 | > 0 | Weaker, localized spike |

Conformational Analysis and Energy Landscapes

The presence of flexible substituents, such as the amino and methoxy groups, on the rigid pyridine ring of this compound gives rise to different possible spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them.

Computational methods, such as potential energy surface (PES) scans, are employed to explore the conformational space of the molecule. nih.gov In a PES scan, the energy of the molecule is calculated as a function of one or more dihedral angles. For this compound, the key dihedral angles would be those associated with the rotation of the amino and methoxy groups relative to the pyridine ring.

The results of a conformational analysis are typically visualized as an energy landscape, where the low-energy regions correspond to stable conformers and the peaks represent the transition states between them. The relative energies of the conformers can be used to determine their populations at a given temperature. Studies on similar aminopyridine and methoxypyridine derivatives have shown that the orientation of these substituents can be influenced by intramolecular hydrogen bonding and steric effects. nih.govnih.gov

A hypothetical table summarizing the results of a conformational analysis for this compound is presented below. The dihedral angles refer to the orientation of the amino and methoxy groups relative to the pyridine ring.

| Conformer | Dihedral Angle 1 (°) (C-C-N-H) | Dihedral Angle 2 (°) (C-C-O-C) | Relative Energy (kcal/mol) |

| A | 0 | 0 | 0.00 |

| B | 180 | 0 | 1.25 |

| C | 0 | 180 | 2.50 |

| D | 180 | 180 | 3.10 |

This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules, which is of particular importance in fields such as materials science and drug design.

Information regarding "this compound" is Not Available in Cited Scientific Literature

Following a comprehensive search of available scientific databases and literature, it has been determined that there is insufficient published research on the chemical compound This compound to fulfill the request for an article based on the provided outline.

The search for specific applications of this compound in chemical research and materials science yielded no concrete results. Specifically, no information was found detailing its role as a key synthetic intermediate for complex organic molecules or advanced materials.

Furthermore, the investigation into its use in coordination chemistry revealed no documented instances of its use as a ligand for the formation of metal complexes with Silver(I) or Cadmium(II). Consequently, there is no available data on the coordination modes, geometries, or any supramolecular assembly involving This compound .

While research exists for structurally related compounds such as other substituted aminopyridines or dimethylpyridines (lutidines), this information falls outside the strict scope of the request, which is focused solely on This compound . Adhering to the instructions to not introduce information beyond the specified compound, it is not possible to generate the requested scientifically accurate article.

Therefore, the article cannot be generated at this time due to a lack of specific, verifiable research data for "this compound" within the contexts of the required outline.

Advanced Applications in Chemical Research and Materials Science Excluding Prohibited Elements

Mechanistic Probing in Biochemical Systems

Detailed studies on the use of 3-Amino-5,6-dimethyl-2-methoxypyridine for mechanistic probing in biochemical systems have not been identified in the current body of scientific literature. The following sections outline the types of investigations that would be necessary to establish its role in this area.

Investigation of Enzyme-Substrate Interactions (Mechanistic Focus)

For this compound to be utilized in investigating enzyme-substrate interactions, researchers would typically undertake studies to determine if and how it binds to a specific enzyme's active site. This would involve a series of experiments, likely including enzyme kinetics assays to ascertain the nature of any inhibitory effects (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Research Data on Enzyme Inhibition:

| Enzyme Target | Inhibition Constant (Ki) | Type of Inhibition |

| Kinase X | Data Not Available | Data Not Available |

| Protease Y | Data Not Available | Data Not Available |

| Phosphatase Z | Data Not Available | Data Not Available |

Further mechanistic insights would require advanced biophysical techniques such as X-ray crystallography or NMR spectroscopy to visualize the binding mode of the compound within the enzyme's active site. Such studies would reveal specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding.

Elucidation of Molecular Pathways and Modulatory Effects

To elucidate the effect of this compound on molecular pathways, a series of cell-based assays would be required. These experiments would aim to identify which signaling cascades or metabolic pathways are modulated by the compound. Techniques such as western blotting, qPCR, and mass spectrometry-based proteomics and metabolomics would be employed to measure changes in protein levels, gene expression, and metabolite concentrations in response to treatment with the compound.

Potential Modulatory Effects on Cellular Pathways:

| Pathway | Effect |

| MAPK/ERK Signaling | Data Not Available |

| PI3K/Akt Signaling | Data Not Available |

| Apoptosis | Data Not Available |

Applications in Analytical Method Development

The utility of this compound in the development of analytical methods is another area that requires dedicated research. Its chemical properties could potentially be exploited for the detection and quantification of other molecules.

Use as a Chemical Reagent in Detection or Quantification

The primary amino group of this compound could serve as a reactive handle for derivatization reactions. In analytical chemistry, derivatization is often used to enhance the detectability of an analyte, for example, by introducing a chromophore for UV-Vis spectroscopy or a fluorophore for fluorescence detection. It could also be used to improve the chromatographic separation of target molecules.

Potential Analytical Applications:

| Analytical Technique | Role of this compound |

| High-Performance Liquid Chromatography (HPLC) | Derivatizing agent for analytes with specific functional groups |

| Spectrophotometry | Reagent for colorimetric assays |

| Fluorescence Spectroscopy | Precursor for fluorescent probes |

For instance, it could be reacted with aldehydes or ketones to form Schiff bases, which might have distinct spectroscopic properties. However, specific methods and protocols involving this compound have not been reported.

Future Perspectives and Emerging Research Avenues for 3 Amino 5,6 Dimethyl 2 Methoxypyridine

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of highly substituted pyridines has traditionally relied on multi-step sequences that often involve harsh reaction conditions and generate significant chemical waste. The future of synthesizing 3-Amino-5,6-dimethyl-2-methoxypyridine lies in the adoption of green chemistry principles, particularly through the development of sustainable and atom-economical synthetic routes.

One of the most promising approaches is the use of multicomponent reactions (MCRs) . MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. bohrium.com This approach is inherently atom-economical and minimizes waste by reducing the number of synthetic steps and purification procedures. bohrium.com For the synthesis of polysubstituted pyridines, MCRs offer a highly efficient and convergent strategy. bohrium.comresearchgate.net The use of environmentally benign solvents, such as ionic liquids, can further enhance the sustainability of these reactions. benthamdirect.com Microwave-assisted synthesis has also emerged as a green tool, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govacs.org

Another key area of development is the application of C-H functionalization . This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. nih.govrsc.org While the direct functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, recent advances in catalysis have enabled regioselective C-H functionalization at various positions. nih.gov

Table 1: Comparison of a Hypothetical Sustainable Synthetic Route with a Traditional Approach for this compound

| Feature | Traditional Multi-Step Synthesis | Proposed Sustainable Multicomponent Reaction |

| Number of Steps | Multiple steps (e.g., ring formation, nitration, reduction, methylation, methoxylation) | Single one-pot reaction |

| Atom Economy | Lower, due to the use of protecting groups and stoichiometric reagents | High, as most atoms from the reactants are incorporated into the final product scholarscentral.com |

| Waste Generation | Significant, including byproducts from each step and solvent waste from purification | Minimal, with water often being the only byproduct scholarscentral.com |

| Energy Consumption | High, due to prolonged reaction times and multiple heating/cooling cycles | Lower, especially with microwave assistance nih.gov |

| Catalyst | Often requires stoichiometric amounts of harsh reagents | Can be performed with catalytic amounts of reusable catalysts researchgate.netbenthamdirect.com |

| Starting Materials | Often requires pre-functionalized and less readily available precursors | Utilizes simple and readily available starting materials |

Future research will likely focus on designing novel MCRs specifically tailored for the synthesis of this compound and related structures. The development of highly efficient and recyclable catalysts for these reactions will be a key objective. researchgate.netbenthamdirect.com Furthermore, exploring C-H activation strategies for the direct and late-stage introduction of the amino, methyl, and methoxy (B1213986) groups onto a pyridine (B92270) scaffold represents a significant and exciting challenge.

Exploration of Novel Derivatization and Functionalization Strategies

The functional groups present in this compound—the amino group, the methoxy group, and the pyridine ring itself—offer multiple handles for derivatization and functionalization. Exploring novel strategies to modify these groups can lead to the generation of a diverse library of new compounds with potentially interesting biological activities or material properties.

The amino group is a prime site for derivatization. N-functionalization through reactions such as acylation, sulfonylation, and alkylation can be readily achieved. nih.gov The resulting N-substituted derivatives can exhibit altered electronic properties and steric profiles, which can be crucial for tuning the molecule's function. Furthermore, the amino group can be used as a directing group to control the regioselectivity of further functionalization on the pyridine ring. researchgate.net

The pyridine ring, being electron-rich due to the presence of the amino and methoxy groups, is susceptible to electrophilic aromatic substitution . However, direct C-H functionalization using transition metal catalysis offers a more modern and versatile approach to introduce new substituents onto the ring with high regioselectivity. nih.govyale.edubohrium.com For an electron-rich aminopyridine, functionalization at the positions ortho and para to the amino group is electronically favored. The development of catalytic systems that can selectively functionalize the C-4 position of the pyridine ring would be of particular interest.

The methoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized. Additionally, the methyl groups could be subjected to radical functionalization, although this is generally more challenging.

Table 2: Potential Derivatization and Functionalization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Amino Group | Acylation | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | |

| C-N Cross-Coupling | Aryl boronic acids (with Ni catalyst) nih.gov | N-Aryl amines | |

| Pyridine Ring | C-H Arylation | Aryl halides (with Pd catalyst) | Aryl-substituted pyridines |

| C-H Borylation | Bis(pinacolato)diboron (with Ir catalyst) nih.gov | Borylated pyridines for further coupling | |

| C-H Alkenylation | Alkenes (with Rh catalyst) yale.edu | Alkenyl-substituted pyridines | |

| Methoxy Group | Demethylation | Strong acids (e.g., HBr) | Hydroxypyridine |

Future research in this area will likely focus on developing novel catalytic methods for the site-selective functionalization of the pyridine ring. nih.gov The use of the amino group as a traceless directing group for distal C-H functionalization is also a promising avenue. nih.gov Furthermore, exploring the reactivity of the N-aminopyridinium salts derived from the title compound could open up new pathways for pyridine functionalization. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. researchgate.netnips.cc For this compound and its derivatives, these computational tools can significantly accelerate the discovery and development process.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physicochemical properties of a series of derivatives based on their molecular structures. chemrevlett.comchemrevlett.comnih.govnih.govwjpsonline.com By training a model on a dataset of known compounds and their measured activities, it becomes possible to predict the activity of new, yet-to-be-synthesized molecules. chemrevlett.comchemrevlett.com This allows for the in silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. chemrevlett.com

ML algorithms are also being increasingly used for reaction prediction . These models can predict the products of a chemical reaction, suggest optimal reaction conditions, and even propose entire synthetic routes. researchgate.netnips.ccrsc.org For the synthesis and derivatization of this compound, ML models could be used to predict the regioselectivity of C-H functionalization reactions or the yield of a particular derivatization step under different catalytic conditions. mdpi.com

Table 3: Data Requirements for Building Predictive AI/ML Models for this compound Derivatives

| Model Type | Input Data | Predicted Output | Potential Application |

| QSAR | Molecular descriptors (e.g., topological indices, quantum chemical parameters) researchgate.netnih.gov | Biological activity (e.g., IC50), Physicochemical properties (e.g., solubility, logP) chemrevlett.comnih.govnih.gov | Prioritization of synthetic targets, Lead optimization in drug discovery |

| Reaction Prediction | Reactants, Reagents, Solvents, Temperature | Major product(s), Reaction yield, Regioselectivity | Optimization of synthetic routes, Discovery of novel reactions |

| Retrosynthesis | Target molecule structure | Potential synthetic pathways | Planning the synthesis of novel derivatives researchgate.net |

The future in this domain will see the development of more accurate and generalizable ML models for chemical applications. The availability of large, high-quality datasets of chemical reactions and molecular properties is crucial for training these models. For a specific compound like this compound, a focused effort to generate experimental data on its synthesis, derivatization, and properties would be invaluable for building tailored predictive models.

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the structure and dynamics of this compound and its derivatives is essential for elucidating their function. Advanced characterization techniques, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful tools for this purpose.

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous structural elucidation of complex organic molecules. numberanalytics.comnih.govomicsonline.orglibretexts.orgnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within the molecule, allowing for the precise assignment of all proton and carbon signals. numberanalytics.comomicsonline.org This is particularly important for confirming the regiochemistry of derivatization reactions.

Dynamic NMR (DNMR) spectroscopy can be used to study dynamic processes such as conformational changes and restricted rotations. copernicus.org For this compound, DNMR could be employed to investigate the rotational barrier around the C-N bond of the amino group or the C-O bond of the methoxy group. Understanding the conformational preferences and dynamics of the molecule can provide insights into its interactions with biological targets. copernicus.orgrsc.orgnih.gov

Furthermore, in-situ spectroscopic techniques , such as in-situ IR or Raman spectroscopy, can be used to monitor the synthesis of this compound in real-time. aps.orgspectroscopyonline.comacs.orgfrontiersin.orgrsc.org This allows for the identification of reaction intermediates and the optimization of reaction conditions to maximize yield and minimize byproducts.

Table 4: Information Obtainable from Advanced Characterization Techniques for this compound

| Technique | Type of Information | Application |

| COSY | 1H-1H correlations through bonds | Establishing proton connectivity within the pyridine ring and methyl groups |

| HSQC | 1H-13C one-bond correlations | Assigning protons to their directly attached carbons |

| HMBC | 1H-13C long-range correlations (2-3 bonds) | Confirming the substitution pattern and connectivity of functional groups |

| NOESY | 1H-1H correlations through space | Determining the spatial proximity of protons and elucidating conformational preferences |

| Dynamic NMR | Rates of conformational exchange, Rotational barriers | Quantifying the dynamics of the amino and methoxy groups |

| In-situ IR/Raman | Vibrational modes of functional groups | Monitoring reaction progress, Identifying intermediates in real-time |

The future of characterization will involve the increased use of hyphenated techniques and computational methods to analyze complex spectroscopic data. The combination of experimental NMR data with quantum chemical calculations can provide a highly detailed picture of the structure and dynamics of this compound and its derivatives.

Q & A

Q. Example Protocol :

Protect the amino group with Boc₂O in THF.

Perform iodination at C-4 using NIS in AcOH.

Deprotect with TFA and couple with aryl boronic acids via Pd(PPh₃)₄ .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR distinguishes methyl (δ 2.1–2.3 ppm) and methoxy (δ 3.8–4.0 ppm) groups. Aromatic protons appear as multiplets (δ 6.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (calc. for C₈H₁₂N₂O: 152.2 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves substitution patterns (e.g., methoxy orientation) .

Q. Table: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.2 (CH₃), 3.9 (OCH₃), 6.7–7.1 (Ar) | |

| ESI-MS | m/z 153 [M+H]⁺ |

Advanced: How does the substitution pattern of this compound affect its biological activity?

Methodological Answer:

The methyl and methoxy groups enhance lipophilicity and membrane permeability, while the amino group enables hydrogen bonding with biological targets.

Q. Structure-Activity Relationship (SAR) Insights :